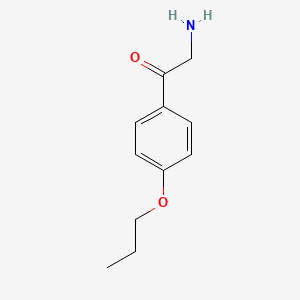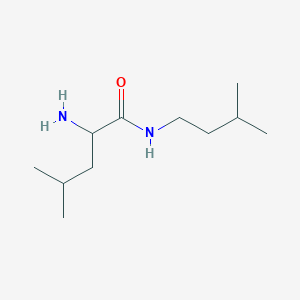![molecular formula C9H10FN B13657949 (4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-fluorobicyclo[420]octa-1,3,5-trien-7-yl}methanamine is a unique chemical compound characterized by its bicyclic structure and the presence of a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a rhodium(I)-catalyzed reaction of terminal aryl alkynes . The fluorine atom is then introduced via electrophilic fluorination, and the methanamine group is added through a reductive amination process.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of robust catalysts and reagents that can withstand industrial conditions is crucial for the scalability of the process.
化学反応の分析
Types of Reactions
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
科学的研究の応用
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the bicyclic structure provides rigidity, facilitating selective interactions. The methanamine group is crucial for the compound’s bioactivity, enabling it to participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine stands out due to its unique bicyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in medicinal chemistry and materials science .
特性
分子式 |
C9H10FN |
|---|---|
分子量 |
151.18 g/mol |
IUPAC名 |
(4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine |
InChI |
InChI=1S/C9H10FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3,5,11H2 |
InChIキー |
GYCQVPATIRKHMZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C1C=CC(=C2)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)





